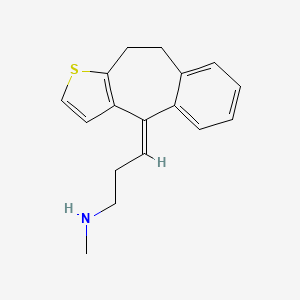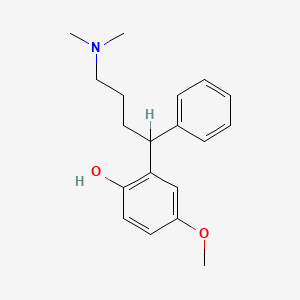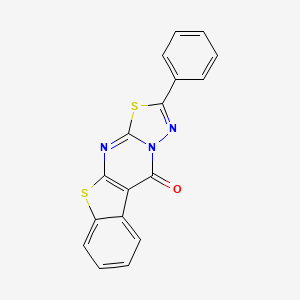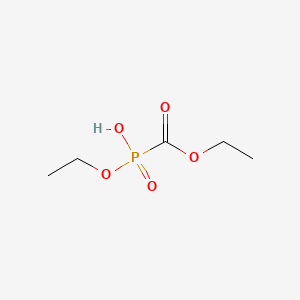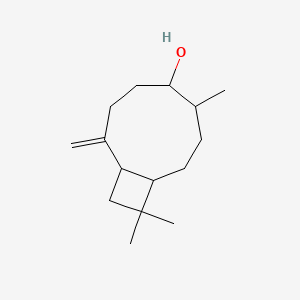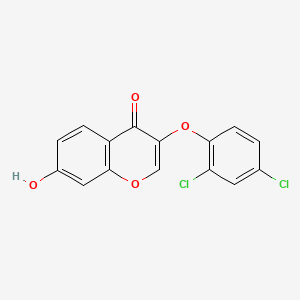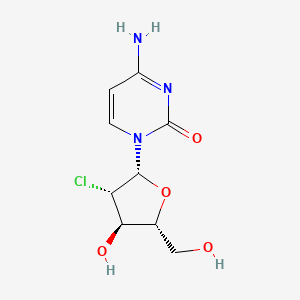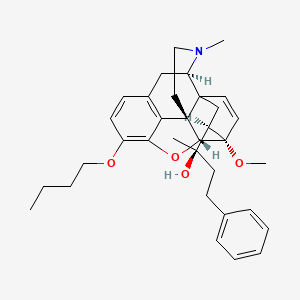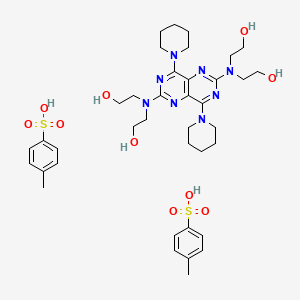
2,2',2'',2'''-((4,8-Dipiperidinopyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol bis(toluene-p-sulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,2’‘,2’‘’-((4,8-Dipiperidinopyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol bis(toluene-p-sulphonate) is a complex organic compound known for its role as a platelet inhibitor. It is chemically described as a pyrimidopyrimidine derivative, specifically substituted by piperidin-1-yl groups at positions 4 and 8.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-((4,8-Dipiperidinopyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol involves multiple stages:
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale, ensuring precise control over reaction conditions to maintain product purity and yield. The process involves the use of large reactors and continuous monitoring of temperature, pH, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,2’‘,2’‘’-((4,8-Dipiperidinopyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated derivatives, while substitution reactions can produce a range of substituted pyrimidopyrimidine compounds .
Wissenschaftliche Forschungsanwendungen
2,2’,2’‘,2’‘’-((4,8-Dipiperidinopyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,2’,2’‘,2’‘’-((4,8-Dipiperidinopyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol involves the inhibition of adenosine uptake into platelets, endothelial cells, and erythrocytes. This inhibition increases local concentrations of adenosine, which acts on the platelet A2-receptor, stimulating platelet adenylate cyclase and increasing cyclic-3’,5’-adenosine monophosphate (cAMP) levels. This results in the inhibition of platelet aggregation in response to various stimuli such as platelet activating factor (PAF), collagen, and adenosine diphosphate (ADP) .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: A naturally occurring nucleoside that also inhibits platelet aggregation but through different pathways.
Clopidogrel: Another antiplatelet agent that inhibits ADP-induced platelet aggregation.
Ticlopidine: Similar to clopidogrel, it inhibits platelet aggregation by blocking ADP receptors on platelets.
Uniqueness
2,2’,2’‘,2’‘’-((4,8-Dipiperidinopyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol is unique due to its dual mechanism of action involving both adenosine uptake inhibition and cAMP level modulation. This dual action makes it particularly effective in preventing platelet aggregation and thromboembolic events .
Eigenschaften
CAS-Nummer |
49845-74-1 |
|---|---|
Molekularformel |
C38H56N8O10S2 |
Molekulargewicht |
849.0 g/mol |
IUPAC-Name |
2-[[2-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C24H40N8O4.2C7H8O3S/c33-15-11-31(12-16-34)23-26-20-19(21(27-23)29-7-3-1-4-8-29)25-24(32(13-17-35)14-18-36)28-22(20)30-9-5-2-6-10-30;2*1-6-2-4-7(5-3-6)11(8,9)10/h33-36H,1-18H2;2*2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
YFHSNCOUDBQMCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


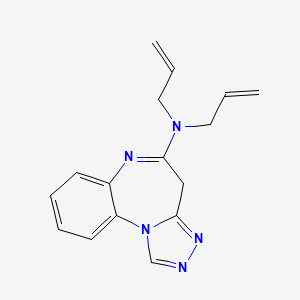
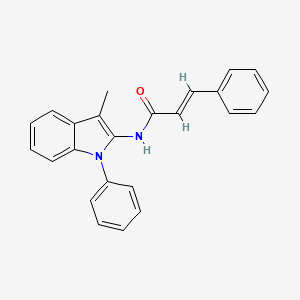
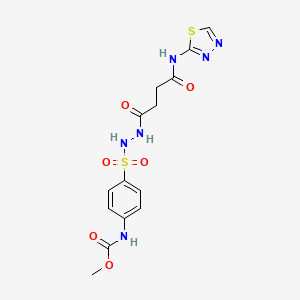
![1,1,5,5,5-Hexamethyl-3-[2-(1,1,3,3-tetramethyldisiloxanyl)ethyl]-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12721101.png)
